
4-Nitroselenophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroselenophene-2-carbonitrile is a heterocyclic organic compound that features a selenium atom within its five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of both nitro and cyano functional groups in its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroselenophene-2-carbonitrile typically involves the reaction of selenophene derivatives with nitrosating agents. One common method includes the nitration of selenophene followed by the introduction of a cyano group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high efficiency and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitroselenophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Amino-selenophene derivatives.
Substitution: Various substituted selenophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Nitroselenophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-Nitroselenophene-2-carbonitrile involves its interaction with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity. The selenium atom in the ring structure also plays a crucial role in its chemical behavior, potentially interacting with biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Similar in structure but contain sulfur instead of selenium.
Furan Derivatives: Contain oxygen in the ring structure.
Pyrrole Derivatives: Contain nitrogen in the ring structure.
Uniqueness: 4-Nitroselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, oxygen, and nitrogen analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Propriétés
Numéro CAS |
42137-21-3 |
|---|---|
Formule moléculaire |
C5H2N2O2Se |
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
4-nitroselenophene-2-carbonitrile |
InChI |
InChI=1S/C5H2N2O2Se/c6-2-5-1-4(3-10-5)7(8)9/h1,3H |
Clé InChI |
ZLVWHYHAWMNLOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C([Se]C=C1[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



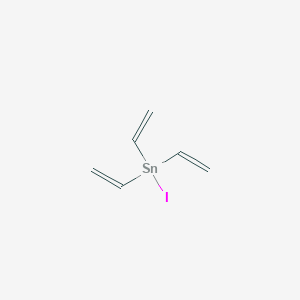
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

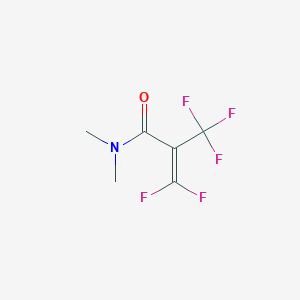
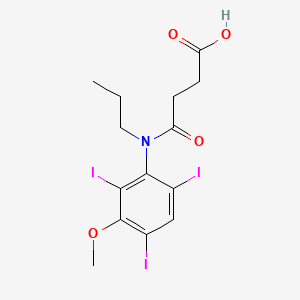
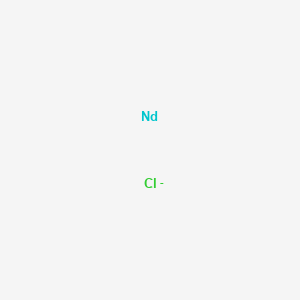
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
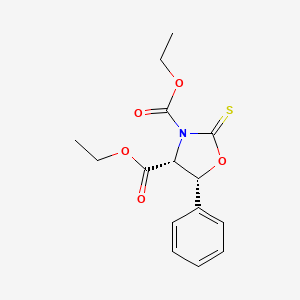
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
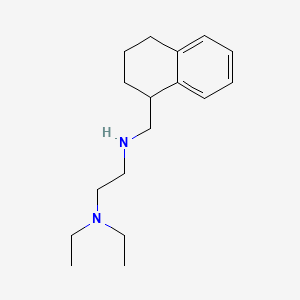
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
